molecular formula C7H12Cl2N2O B1603338 2-Methylamino-4-amino phenol dihydrochloride CAS No. 312958-14-8

2-Methylamino-4-amino phenol dihydrochloride

Cat. No. B1603338
M. Wt: 211.09 g/mol
InChI Key: LARLZGYWFGAZDF-UHFFFAOYSA-N
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Description

2-Methylamino-4-amino phenol dihydrochloride, also known as MAP, is a chemical compound that has been widely used in scientific research. It is a derivative of 4-aminophenol and is commonly used as a reducing agent in organic synthesis. MAP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism Of Action

The mechanism of action of 2-Methylamino-4-amino phenol dihydrochloride is not fully understood, but it is believed to act as a reducing agent by donating electrons to other compounds. This can lead to the formation of new bonds and the reduction of certain functional groups.

Biochemical And Physiological Effects

2-Methylamino-4-amino phenol dihydrochloride has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylamino-4-amino phenol dihydrochloride in lab experiments is its ability to act as a reducing agent, which can be useful in a variety of chemical reactions. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic in high doses and must be handled with care.

Future Directions

There are many potential future directions for research involving 2-Methylamino-4-amino phenol dihydrochloride. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. It may also have applications in the development of new materials and in the study of complex chemical reactions. Further research is needed to fully understand the mechanisms of action and potential applications of 2-Methylamino-4-amino phenol dihydrochloride in various fields of study.

Scientific Research Applications

2-Methylamino-4-amino phenol dihydrochloride has been used in a variety of scientific research applications, including as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other compounds. It has also been used in the development of new drugs and in the study of various biochemical and physiological processes.

properties

IUPAC Name

4-amino-2-(methylamino)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-9-6-4-5(8)2-3-7(6)10;;/h2-4,9-10H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARLZGYWFGAZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631246
Record name 4-Amino-2-(methylamino)phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-4-aminophenol dihydrochloride

CAS RN

312958-14-8
Record name 4-Amino-2-(methylamino)phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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